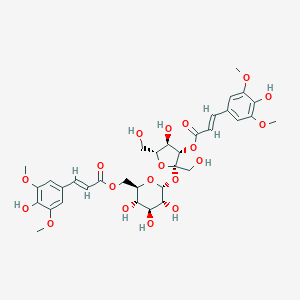
5-Formyloxymethyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyloxymethyluridine (5fomU) is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. It is a nucleoside analogue that has been synthesized using various methods and has shown promising results in different applications.
Mecanismo De Acción
The mechanism of action of 5-Formyloxymethyluridine is not fully understood. However, it is believed to act as a substrate for RNA polymerases, leading to the incorporation of this compound into RNA molecules. The presence of this compound in RNA molecules can affect RNA structure and function, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that the presence of this compound in RNA molecules can affect RNA structure and function. This can lead to changes in gene expression and protein synthesis. Additionally, this compound has been shown to enhance the stability of RNA molecules, leading to increased resistance to degradation by nucleases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Formyloxymethyluridine in lab experiments is its ability to modify RNA molecules without significantly affecting their structure and function. Additionally, this compound is relatively easy to synthesize, making it readily available for use in scientific research. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can lead to cell death, making it important to use appropriate concentrations in lab experiments.
Direcciones Futuras
There are numerous future directions for the use of 5-Formyloxymethyluridine in scientific research. One direction is the development of new methods for the synthesis of this compound and other modified nucleosides. Additionally, this compound can be used in the development of new RNA-based therapeutics and biosensors. Furthermore, the use of this compound in the study of RNA structure and function can lead to new insights into gene expression and protein synthesis.
Conclusion
In conclusion, this compound is a modified nucleoside that has shown promising results in scientific research. Its unique properties make it a valuable tool in the study of RNA structure and function. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 5-Formyloxymethyluridine has been achieved using different methods. One of the most common methods is the reaction of uridine with formic acid in the presence of a catalyst. This reaction results in the formation of this compound and carbon dioxide as a by-product. Other methods involve the use of formic acid derivatives or the direct formylation of uridine using formic acid and acetic anhydride.
Aplicaciones Científicas De Investigación
5-Formyloxymethyluridine has been extensively used in scientific research due to its unique properties. It has been used as a probe to study RNA structure and function. It has also been used in the synthesis of modified RNA molecules for use in gene therapy and RNA-based therapeutics. Additionally, this compound has been used in the development of RNA-based biosensors for the detection of small molecules and proteins.
Propiedades
Número CAS |
129051-71-4 |
|---|---|
Fórmula molecular |
C11H14N2O8 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl formate |
InChI |
InChI=1S/C11H14N2O8/c14-2-6-7(16)8(17)10(21-6)13-1-5(3-20-4-15)9(18)12-11(13)19/h1,4,6-8,10,14,16-17H,2-3H2,(H,12,18,19)/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
JZTZVTCZKZHFNF-FDDDBJFASA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)COC=O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)COC=O |
Sinónimos |
5-formyloxymethyluridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)


![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)

